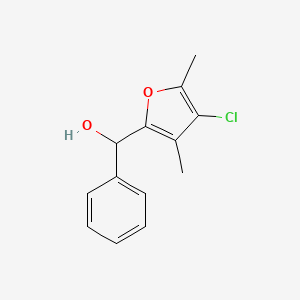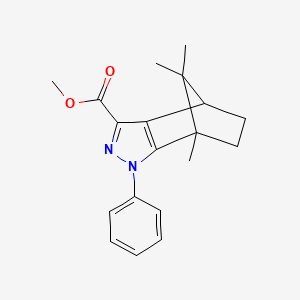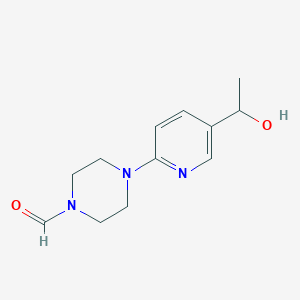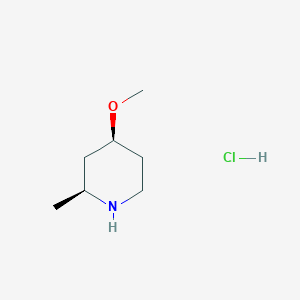
(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol is a chemical compound with the molecular formula C13H13ClO2 and a molecular weight of 236.69 g/mol . This compound is characterized by the presence of a furan ring substituted with chlorine and methyl groups, as well as a phenyl group attached to a methanol moiety.
Méthodes De Préparation
The synthesis of (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol typically involves the reaction of 4-chloro-3,5-dimethylfuran-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials
Mécanisme D'action
The mechanism of action of (4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)methanol can be compared with similar compounds such as:
(4-Chloro-3,5-dimethylphenyl)(furan-2-yl)methanol: Similar structure but with different substitution patterns on the furan ring.
(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)ketone: The ketone analog of the compound.
(4-Chloro-3,5-dimethylfuran-2-yl)(phenyl)amine: The amine analog of the compound
The uniqueness of this compound lies in its specific substitution pattern and the presence of both furan and phenyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13ClO2 |
|---|---|
Poids moléculaire |
236.69 g/mol |
Nom IUPAC |
(4-chloro-3,5-dimethylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13ClO2/c1-8-11(14)9(2)16-13(8)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
Clé InChI |
PRFUYVAQGORRHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1Cl)C)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11792200.png)
![Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11792203.png)
![2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11792210.png)


![2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792231.png)
